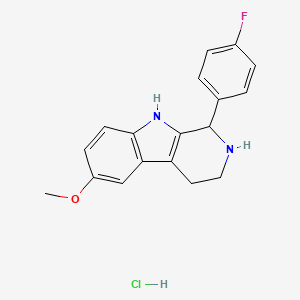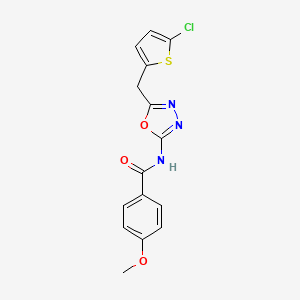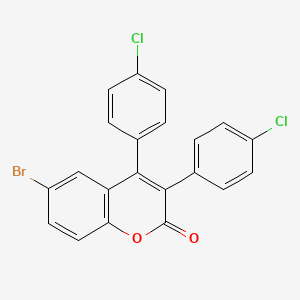![molecular formula C18H15ClFNO6S2 B2506662 Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 932303-86-1](/img/structure/B2506662.png)
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate" is a chemically synthesized molecule that appears to be related to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively from a formyl precursor using Et3SiH/I2 as a reducing agent, as described in one of the studies . Another study elaborated a preparative method for synthesizing methyl 3-iodo-1-benzothiophene-2-carboxylate and investigated the electrochemical behavior of various methyl 3-halo-1-benzothiophene-2-carboxylates . These methods could potentially be adapted or provide insights into the synthesis of the compound .
Molecular Structure Analysis
While the specific molecular structure analysis of the compound is not provided, related compounds have been studied using computational tools. For example, a study investigated the structural, wavefunctional, and electronic properties of a benzene-1,2-diol derivative using density functional theory . Such computational analyses can provide valuable information about the molecular geometry, electronic distribution, and reactive sites, which are crucial for understanding the behavior of the compound.
Chemical Reactions Analysis
The electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been explored, revealing that the reduction follows an ECE mechanism, where the primary radical anion splits into a halide anion and a neutral heterocyclic radical . This radical is then further reduced and protonated. The study provides insights into the reactivity and potential chemical transformations of benzothiophene derivatives, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiophene derivatives can be inferred from related studies. For instance, the characterization of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was performed using IR, 1H NMR, 13C NMR, and LCMS . These techniques are essential for determining the purity, molecular structure, and functional groups present in the compound. The electrochemical study also contributes to understanding the redox properties of benzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Reactions
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate is involved in various synthesis processes and reactions, contributing to the development of chemical compounds with potential applications in pharmaceuticals and materials science. A notable method involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with straightforward halogenation to yield thiophene-2,4-diols, which upon successive O-alkylation and alkaline hydrolysis, produce 3,5-dialkoxythiophene-2-carboxylic acids. These compounds can be further modified to ethers of thiotetronic and α-halogenothiotetronic acids in high yield, showcasing the molecule's versatility in synthesizing thiophene derivatives (Corral & Lissavetzky, 1984).
Electrophilic and Reductive Transformations
Electrochemical studies have shown that methyl 3-halo-1-benzothiophene-2-carboxylates undergo specific transformations under controlled conditions. The reduction of these compounds follows an ECE mechanism, leading to the formation of methyl 1-benzothiophene-2-carboxylate. This process highlights the compound's role in the electrochemical reduction and dimerization reactions, providing insights into the development of novel electrochemical synthetic methods (Rejňák et al., 2004).
Application in Functionalized Molecular Tools
The molecule also serves as a building block for creating functionalized molecular tools. For instance, the preparation and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes demonstrate the molecule's utility in synthesizing polyhalogenated platforms. These platforms can be further modified to produce a variety of stereo-defined 2,3-disubstituted benzothiophenes, showcasing its potential in the design and synthesis of complex molecular architectures (Zhao, Alami, & Provot, 2017).
Fluorescent Properties and Applications
The molecule's derivatives exhibit interesting fluorescent properties, making them suitable for applications in materials science. For example, thiophene-fused 3-methylene-2,3-dihydrochalcogenophenes incorporated into a rigid dibenzobarrelene skeleton show strong blue fluorescence with high quantum yields. These properties indicate the molecule's potential in developing fluorescent dyes and materials with specific optical characteristics (Ishii et al., 2014).
Desulfurization Processes
In the context of environmental science, the compound's derivatives have been explored for their role in the desulfurization of gasoline. Imidazolium-based phosphoric ionic liquids, for instance, have been utilized for the extractive desulfurization of gasoline, demonstrating the compound's relevance in efforts to reduce sulfur content in fuels, thereby mitigating environmental pollution (Nie et al., 2006).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, for example, future studies might focus on optimizing its synthesis, investigating its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Eigenschaften
IUPAC Name |
methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO6S2/c1-25-12-8-13(26-2)11(7-9(12)19)21-29(23,24)17-15-10(20)5-4-6-14(15)28-16(17)18(22)27-3/h4-8,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTIGEAOACUYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2506591.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B2506592.png)


![(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2506597.png)

![3-(4-Chlorophenyl)-6-[(2,4-dichlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2506600.png)
![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2506601.png)
